molecular formula C9H8BrN3 B11873590 7-Bromo-2-methylquinazolin-4-amine

7-Bromo-2-methylquinazolin-4-amine

Cat. No.: B11873590
M. Wt: 238.08 g/mol
InChI Key: BITWYWGWWLBGNP-UHFFFAOYSA-N
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Description

7-Bromo-2-methylquinazolin-4-amine is a chemical compound with the molecular formula C9H8BrN3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylquinazolin-4-amine typically involves the bromination of 2-methylquinazolin-4-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure selective bromination at the 7-position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through recrystallization or chromatographic techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromo-2-methylquinazolin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2-methylquinazolin-4-amine largely depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine atom and the quinazoline ring system play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include kinases, G-protein coupled receptors, and other protein targets .

Comparison with Similar Compounds

  • 2-Methylquinazolin-4-amine
  • 7-Chloro-2-methylquinazolin-4-amine
  • 7-Iodo-2-methylquinazolin-4-amine

Comparison: 7-Bromo-2-methylquinazolin-4-amine is unique due to the presence of the bromine atom at the 7-position, which can influence its reactivity and biological activity. Compared to its chloro and iodo analogs, the bromine derivative may exhibit different electronic and steric properties, affecting its overall behavior in chemical reactions and biological systems .

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

7-bromo-2-methylquinazolin-4-amine

InChI

InChI=1S/C9H8BrN3/c1-5-12-8-4-6(10)2-3-7(8)9(11)13-5/h2-4H,1H3,(H2,11,12,13)

InChI Key

BITWYWGWWLBGNP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Br)C(=N1)N

Origin of Product

United States

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